2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)acetamide is a member of quinolines.
Scientific Research Applications
Anion Coordination and Structural Orientation
- Amide Derivatives in Anion Coordination : Research shows the use of stretched amides, like N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide, which have tweezer-like geometry, in the self-assembly of molecules through weak interactions, forming channel-like structures. This has implications for molecular design and materials science (Kalita & Baruah, 2010).
Synthesis and Evaluation as Antimicrobial Agents
- Antibacterial and Antifungal Activities : A series of amide derivatives, including 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, have been synthesized and evaluated for their antibacterial and antifungal activities. Some showed promising results, indicating potential use in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Structural Aspects in Salt and Inclusion Compounds
- Amide Containing Isoquinoline Derivatives : The structural aspects of two amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, have been studied. These compounds form gels or crystalline salts with mineral acids and exhibit fluorescence properties, relevant for material science and fluorescence studies (Karmakar et al., 2007).
Carbocyclization Reactions in Chemical Synthesis
- Functionalized Quinolin-2(1H)-Ones : A study demonstrates the synthesis of highly functionalized quinolin-2(1H)-ones through copper(II) chloride-catalyzed aerobic oxidative carbocyclization reactions. This process is significant for the synthesis of complex organic molecules (Chen & Chuang, 2016).
Co-Crystals and Salt Compounds
- Co-Crystals with Aromatic Diols : The N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide forms co-crystals with aromatic diols, which is significant for the understanding of molecular interactions and crystal engineering (Karmakar et al., 2009).
Synthesis of Antitumor Compounds
- Synthesis of CP724,714 : A method for synthesizing the antitumor compound CP724,714, which involves high-yield and high-purity processes, is essential for the development of new cancer therapeutics (Wei Bang-guo, 2008).
Properties
Molecular Formula |
C21H22N2O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H22N2O5/c1-26-13-20(24)23(18-6-4-5-7-19(18)28-3)12-15-10-14-11-16(27-2)8-9-17(14)22-21(15)25/h4-11H,12-13H2,1-3H3,(H,22,25) |
InChI Key |
KCXPKQKLBBJLDC-UHFFFAOYSA-N |
SMILES |
COCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=CC=C3OC |
Canonical SMILES |
COCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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